REACTION_SMILES
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[CH:25]([OH:26])([CH3:27])[CH3:28].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH:6]([c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[Cl:13])[cH:14][cH:15]1.[I-:17].[NH:18]1[CH2:19][CH2:20][NH:21][CH2:22][CH2:23][CH2:24]1.[Na+:16]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH:6]([c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[N:18]2[CH2:19][CH2:20][NH:21][CH2:22][CH2:23][CH2:24]2)[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(C(Cl)c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCNC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Clc1ccc(C(c2ccccc2)N2CCCNCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |